molecular formula C15H23NO2S B14376960 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide CAS No. 90036-68-3

4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide

Cat. No.: B14376960
CAS No.: 90036-68-3
M. Wt: 281.4 g/mol
InChI Key: BNFHDYURZBTLCT-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring, a sulfonamide group, and an aliphatic chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Aliphatic Chain: The aliphatic chain with a double bond can be synthesized through various methods, such as the Wittig reaction or the use of Grignard reagents.

    Attachment to the Benzene Ring: The aliphatic chain is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Such as Lewis acids for the Friedel-Crafts reaction.

    Purification Techniques: Including distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form a saturated aliphatic chain.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Saturated aliphatic chains.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Inhibition of enzyme activity or disruption of cellular processes.

    Effects: Leading to antimicrobial activity or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide: Unique due to its specific aliphatic chain and sulfonamide group.

    Other Sulfonamides: Such as sulfanilamide, which has different aliphatic chains and functional groups.

Uniqueness

    Structural Features: The combination of a benzene ring, sulfonamide group, and aliphatic chain with a double bond makes it distinct.

    Chemical Properties:

Properties

CAS No.

90036-68-3

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

4-methyl-N-(2-methylhept-1-en-3-yl)benzenesulfonamide

InChI

InChI=1S/C15H23NO2S/c1-5-6-7-15(12(2)3)16-19(17,18)14-10-8-13(4)9-11-14/h8-11,15-16H,2,5-7H2,1,3-4H3

InChI Key

BNFHDYURZBTLCT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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